N,N-dimethylmorpholine-2-carboxamide

Overview

Description

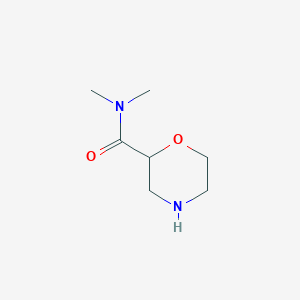

N,N-dimethylmorpholine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O2. It is known for its unique structure, which includes a morpholine ring substituted with a carboxamide group and two methyl groups on the nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylmorpholine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of morpholine with dimethylamine and a carboxylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including morpholine and dimethylamine, are fed into a reactor where they undergo a series of chemical reactions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylmorpholine-2-carboxylic acid, while reduction could produce N,N-dimethylmorpholine-2-amine.

Scientific Research Applications

Organic Synthesis

DMCA serves as an important reagent in organic synthesis. Its ability to act as a nucleophile makes it useful in various chemical reactions, including:

- Amide Bond Formation : DMCA is utilized in the synthesis of amides from carboxylic acids and amines, facilitating the creation of complex molecules.

- Cross-Coupling Reactions : It participates in cross-coupling reactions, enhancing the efficiency of synthesizing biaryl compounds and pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its biological activities:

- Inhibition of Enzymes : DMCA has been studied for its inhibitory effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism. This inhibition can potentially benefit metabolic disorders such as obesity and metabolic syndrome.

- Antiviral Properties : Research indicates that DMCA exhibits antiviral activity against the dengue virus, inhibiting its replication in human cells. This suggests potential applications in treating viral infections.

Biochemical Assays

DMCA is employed as a stabilizing agent in biochemical assays, particularly for proteins and enzymes. Its properties help maintain the activity and stability of biomolecules during experimental procedures.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Remarks |

|---|---|---|

| Organic Synthesis | Amide bond formation | Facilitates complex molecule synthesis |

| Medicinal Chemistry | Inhibition of 11β-HSD1 | Potential therapeutic agent for metabolic disorders |

| Biochemical Assays | Stabilizing agent for proteins | Maintains protein/enzyme activity |

| Antiviral Activity | Inhibition of dengue virus replication | Suggests relevance in viral infection treatment |

Case Study 1: Inhibition of 11β-HSD1

A study investigated various derivatives of DMCA to assess their inhibitory effects on 11β-HSD1. The compound demonstrated significant inhibition at a concentration of 1 μmol/L, indicating its potential as a therapeutic agent for conditions related to glucocorticoid excess.

Case Study 2: Antiviral Activity Against Dengue Virus

In vitro studies revealed that DMCA effectively inhibited dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This finding supports its potential role in developing antiviral therapies.

Case Study 3: Antibacterial Properties

Research focused on dual inhibitors targeting bacterial topoisomerases showed that DMCA exhibited significant antibacterial activity against E. coli. Its favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of N,N-dimethylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-dimethylmorpholine-2-carboxamide can be compared with other similar compounds, such as:

N,N-dimethylformamide: Both compounds contain dimethylamino groups, but this compound has a morpholine ring, making it more structurally complex.

N,N-dimethylacetamide: Similar to this compound, this compound has a carboxamide group but lacks the morpholine ring.

The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to other dimethylamino-containing compounds.

Biological Activity

N,N-Dimethylmorpholine-2-carboxamide (DMMC) is an organic compound with significant potential in various biological and chemical applications. This article explores the biological activity of DMMC, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

DMMC has the molecular formula CHNO and a molecular weight of approximately 158.20 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, substituted with two methyl groups and a carboxamide functional group. This unique structure imparts distinctive properties to the compound, making it valuable in various chemical applications, particularly in drug development and agrochemicals.

The biological activity of DMMC is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various mechanisms:

- Enzyme Inhibition : DMMC has been studied for its potential to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription. In particular, it has shown promise against multidrug-resistant strains of bacteria .

- Receptor Modulation : The morpholine structure allows DMMC to penetrate biological membranes effectively, enhancing its ability to interact with central nervous system (CNS) receptors. This property is crucial for developing CNS-active drugs .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DMMC. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at minimal inhibitory concentrations (MICs). For instance:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 – 0.25 |

| Acinetobacter baumannii | 1 – 4 |

| Klebsiella pneumoniae | 1 – 4 |

These results indicate that DMMC could serve as a lead compound for developing new antibacterial agents targeting resistant strains .

CNS Activity

DMMC's morpholine structure contributes to its favorable pharmacokinetic properties, such as enhanced brain permeability. Research indicates that compounds featuring morpholine rings can modulate the pharmacokinetic/pharmacodynamic (PK/PD) profiles of drugs aimed at CNS targets. This capability is essential for treating mood disorders and neurodegenerative diseases .

Case Studies

- Inhibition of Bacterial Topoisomerases : A study evaluated DMMC's effectiveness as a dual inhibitor of bacterial topoisomerases GyrB and ParE. The compound exhibited potent antibacterial activity against resistant strains, suggesting its potential as a therapeutic candidate in antibiotic development .

- CNS Drug Development : Research on morpholine-containing compounds suggests that DMMC can enhance the solubility and bioavailability of CNS drugs. For example, modifications to the morpholine structure have led to improved efficacy in targeting metabotropic glutamate receptors associated with mood disorders .

Future Research Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms underlying DMMC's activity. Areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how DMMC interacts at the molecular level with its targets will aid in optimizing its pharmacological profile.

- In Vivo Efficacy Testing : Evaluating the therapeutic potential of DMMC in animal models will provide insights into its safety and efficacy in treating infections or CNS disorders.

- Structure-Activity Relationship (SAR) Studies : Exploring variations in the chemical structure of DMMC could lead to the development of more potent derivatives with specific biological activities.

Properties

IUPAC Name |

N,N-dimethylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBLRJCALSOJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607634 | |

| Record name | N,N-Dimethylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-23-0 | |

| Record name | N,N-Dimethylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.